molecular formula C12H14ClNS B11660859 (4-Chlorophenyl)(piperidin-1-yl)methanethione

(4-Chlorophenyl)(piperidin-1-yl)methanethione

Cat. No.: B11660859
M. Wt: 239.76 g/mol
InChI Key: JFUQHBHOFBZNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzenecarbothioyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzenecarbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenecarbothioyl)piperidine typically involves the reaction of piperidine with 4-chlorobenzenecarbothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1-(4-chlorobenzenecarbothioyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzenecarbothioyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles (amines, thiols); reactions are often performed in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

1-(4-Chlorobenzenecarbothioyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and cancer.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenecarbothioyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target, but it generally involves binding to the active site or allosteric site of the target protein, leading to conformational changes and altered function.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

    4-Chlorobenzenecarbothioyl Chloride: The precursor used in the synthesis of 1-(4-chlorobenzenecarbothioyl)piperidine.

    N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom of the piperidine ring.

Uniqueness

1-(4-Chlorobenzenecarbothioyl)piperidine is unique due to the presence of both the piperidine ring and the 4-chlorobenzenecarbothioyl group This combination imparts specific chemical and biological properties that are not observed in simpler piperidine derivatives

Properties

Molecular Formula

C12H14ClNS

Molecular Weight

239.76 g/mol

IUPAC Name

(4-chlorophenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C12H14ClNS/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2

InChI Key

JFUQHBHOFBZNPF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.